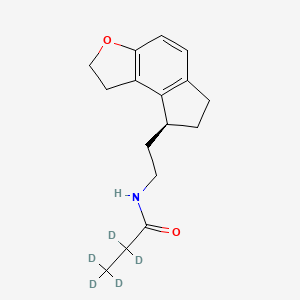

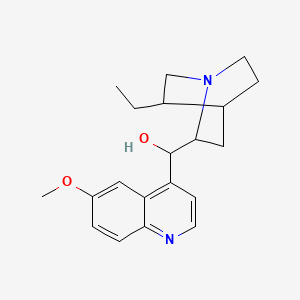

Ramelteon-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ramelteon-d5: is a deuterated form of Ramelteon, a potent and highly selective melatonin receptor agonist. It is primarily used for research purposes, particularly in the study of insomnia. This compound is labeled with deuterium, which makes it useful in various scientific studies, including pharmacokinetic and metabolic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ramelteon-d5 involves a six-step asymmetric approach starting from a monocyclic 3-hydroxyacetophenone derivative. The tricyclic core of Ramelteon is assembled using iridium-catalyzed O-vinylation and rhodium-catalyzed vinyl ether annulation through directed C-H bond activation. Chirality is introduced with the enantioselective reduction of an α, β-unsaturated nitrile moiety under hydrosilylation conditions using a copper(II) catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency catalysts and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ramelteon-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction reactions can convert this compound to its deuterated alcohol form.

Substitution: Substitution reactions can occur at the aromatic ring or the amide group, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Deuterated alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ramelteon-d5 is extensively used in scientific research, including:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance studies.

Biology: Employed in studies investigating the role of melatonin receptors in biological processes.

Medicine: Used in pharmacokinetic and metabolic studies to understand the behavior of Ramelteon in the body.

Industry: Utilized in the development of new melatonin receptor agonists and related compounds

Mechanism of Action

Ramelteon-d5 exerts its effects by mimicking melatonin, a naturally occurring hormone responsible for regulating the circadian rhythm. It has a high affinity for melatonin receptors MT1 and MT2, located in the brain’s suprachiasmatic nuclei. By binding to these receptors, this compound helps regulate the sleep-wake cycle, promoting sleep onset and maintaining circadian rhythm .

Comparison with Similar Compounds

Ramelteon: The non-deuterated form of Ramelteon-d5, used for treating insomnia.

Agomelatine: Another melatonin receptor agonist with antidepressant properties.

Tasimelteon: A melatonin receptor agonist used for treating non-24-hour sleep-wake disorder

Uniqueness: Ramelteon-d5 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide stability and allow for precise tracking in biological systems, making it a valuable tool in scientific research .

Properties

Molecular Formula |

C16H21NO2 |

|---|---|

Molecular Weight |

264.37 g/mol |

IUPAC Name |

2,2,3,3,3-pentadeuterio-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |

InChI |

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1/i1D3,2D2 |

InChI Key |

YLXDSYKOBKBWJQ-ZDENUIFTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3 |

Canonical SMILES |

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775384.png)

![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775389.png)

![[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid](/img/structure/B10775411.png)

![(3R,4S,5S,6R)-2-[[(2R,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775416.png)

![7-[(4-chlorophenyl)methyl]-8-[4-chloro-3-(trifluoromethoxy)phenoxy]-1-(3-hydroxypropyl)-3-methylpurine-2,6-dione](/img/structure/B10775428.png)

![[(8S,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate;hydrate](/img/structure/B10775434.png)

![(2R,4R,5S)-6-[[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B10775447.png)

![[(1S,3S,4S,7S,10S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B10775460.png)

![sodium;(6S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10775466.png)